

Efficacy comparison of Thifensulfuron-methyl alone vs. in combination with other herbicides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thifensulfuron methyl*

Cat. No.: *B1681301*

[Get Quote](#)

Thifensulfuron-Methyl: A Comparative Analysis of Solo and Combination Herbicide Efficacy

An in-depth guide for researchers and agricultural scientists on the performance of Thifensulfuron-methyl, alone and in combination with other herbicides, for broadleaf weed control. This report synthesizes experimental data on efficacy, crop safety, and synergistic interactions.

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide widely utilized for the control of broadleaf weeds in various crops, including cereals and soybeans.^{[1][2][3]} Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in susceptible plants, ultimately leading to growth cessation and plant death.^{[1][2][4]} While effective on its own against a range of broadleaf weeds, thifensulfuron-methyl is frequently combined with other herbicides to broaden the weed control spectrum, manage herbicide resistance, and enhance overall efficacy.^{[2][5][6]} This guide provides a comparative analysis of the efficacy of thifensulfuron-methyl when used alone versus in combination with other herbicides, supported by experimental data.

Efficacy of Thifensulfuron-methyl as a Standalone Herbicide

When applied alone, thifensulfuron-methyl demonstrates effective control of several key broadleaf weeds. Its performance is influenced by the application rate, weed species, and

environmental conditions. The addition of an adjuvant, such as a non-ionic surfactant, is often recommended to improve uptake and efficacy.[\[5\]](#)[\[7\]](#)

Experimental Data on Standalone Application

A study conducted in winter wheat across three different locations evaluated the efficacy of thifensulfuron-methyl 75% WG at various doses. The results indicated that higher doses provided better control of a range of broadleaf weeds.

Weed Species	Thifensulfuron-methyl Dose (g/ha)	Efficacy (%)
Amaranthus retroflexus	20	Good
Capsella bursa-pastoris	20	Insufficient
Chenopodium album	20	Insufficient
Galium aparine	20	Insufficient
Polygonum convolvulus	20	Insufficient
Broadleaf Weeds (in general)	40	Good

Data adapted from a study on winter wheat. Efficacy was assessed 10, 20, and 30 days after treatment. "Insufficient" indicates that the control was not satisfactory at the lowest dose.[\[7\]](#)

Another experiment in soybean evaluated the effectiveness of different rates of thifensulfuron-methyl for broad-leaved weed control. The study found that increasing the application rate improved weed control efficiency and soybean yield.

Treatment	Application Rate	Weed Control Efficiency (WCE) (%)	Weed Control Index (WCI)	Soybean Seed Yield (kg/ha)
Thifensulfuron-methyl	15 g/ha	Variable	Variable	Lower than higher rates
Thifensulfuron-methyl	30 g/ha	Variable	Variable	Intermediate
Thifensulfuron-methyl	45 g/ha	High	High	Highest
Thifensulfuron-methyl	60 g/ha	High	High	On par with 45 g/ha
Hand Weeding	-	Highest	Highest	On par with 45 & 60 g/ha

This table summarizes findings from a study in soybean, indicating that 45-60 g/ha of thifensulfuron-methyl provided the best results.

[8]

Efficacy of Thifensulfuron-methyl in Combination with Other Herbicides

Tank-mixing or using pre-formulated mixtures of thifensulfuron-methyl with other herbicides is a common practice to enhance weed control.[\[5\]](#)[\[9\]](#) These combinations can offer a broader spectrum of activity, control of herbicide-resistant weeds, and sometimes synergistic effects.

Thifensulfuron-methyl + Tribenuron-methyl

A common combination product contains thifensulfuron-methyl and tribenuron-methyl.[\[1\]](#)[\[10\]](#)

Both are ALS inhibitors, and their combination is designed to control a wider range of broadleaf weeds in cereal crops.[\[11\]](#)[\[12\]](#)

A study in dryland winter wheat compared the efficacy of a thifensulfuron + tribenuron combination with other sulfonylurea herbicides.

Herbicide Treatment	Application Rate	Shepherd's Purse Control (%)	Henbit Control (%)	Dog Fennel Control (%)
Thifensulfuron + Tribenuron	Not specified	Acceptable	Less effective than Metsulfuron	Acceptable
Metsulfuron	Not specified	Acceptable	More effective	Acceptable
Prosulfuron	Not specified	Acceptable	Not Acceptable	Acceptable

This table is based on a study comparing different sulfonylurea herbicides for broadleaf weed control. "Acceptable" indicates satisfactory control.[\[13\]](#)

Thifensulfuron-methyl + Other Herbicides

Thifensulfuron-methyl can also be combined with herbicides from different mode of action groups, such as synthetic auxins (e.g., dicamba, 2,4-D) or PPO inhibitors.[\[14\]](#)[\[15\]](#)[\[16\]](#) These combinations are crucial for managing and delaying the evolution of herbicide resistance.[\[5\]](#)[\[17\]](#) For instance, a three-way tank mix of thifensulfuron-methyl, tribenuron-methyl, and

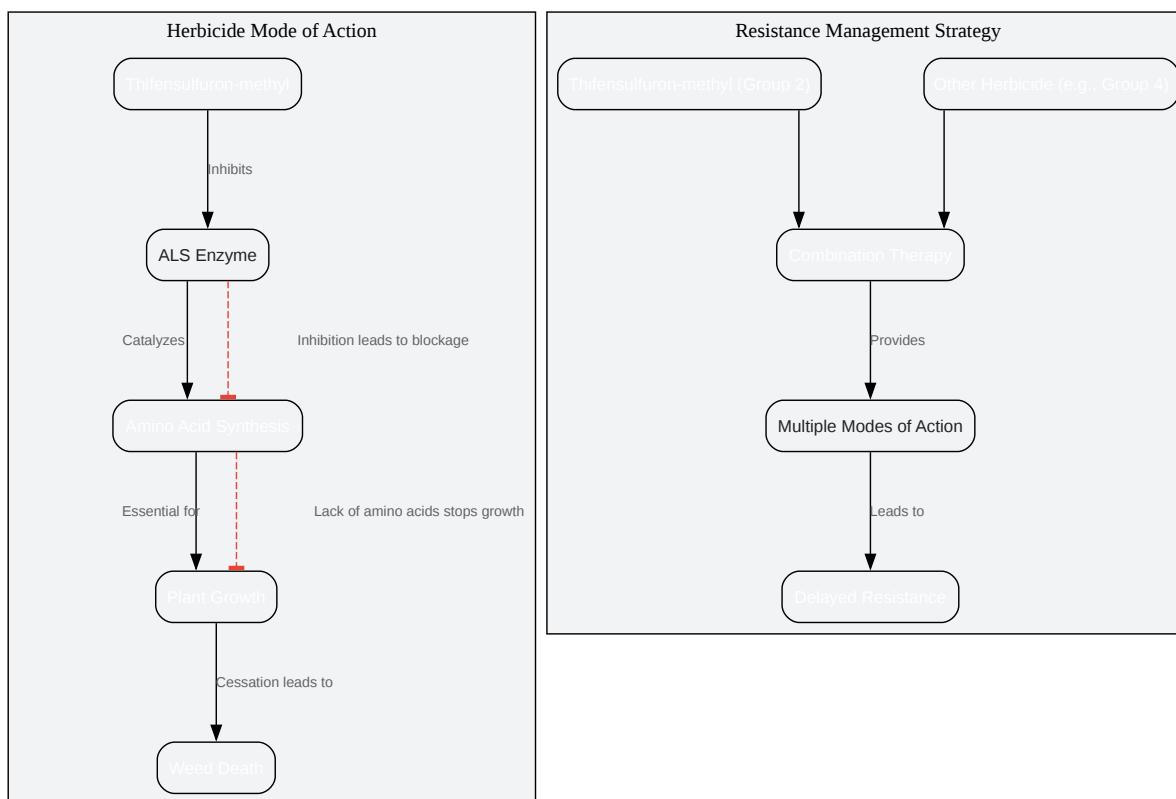
metsulfuron-methyl, sometimes with the addition of dicamba or 2,4-D, can be used for robust broadleaf weed control.[14][18]

In glyphosate-resistant soybeans, a combination of chlorimuron + thifensulfuron was tested as a tank-mix partner with glyphosate. While this specific combination showed some soybean injury initially, it contributed to the overall weed control program.[16]

Experimental Protocols

Study on Thifensulfuron-methyl in Winter Wheat

- Objective: To evaluate the biological activity of Thifensulfuron-methyl 75% WG, with and without an adjuvant, for the control of broadleaf weeds in winter wheat.
- Experimental Design: Randomized block design with 4 repetitions.
- Plot Size: 100 m².
- Treatments: Thifensulfuron-methyl 75% WG at 20, 30, and 40 g/ha, with and without the adjuvant Trend 90 EC (250 ml/ha).
- Application: Post-emergence when weeds were in the early stages of growth.
- Assessments: Weed density, percentage of soil cover, selectivity, and efficacy were evaluated at 10, 20, and 30 days after treatment and compared to an untreated control.[7]


Study on Thifensulfuron-methyl in Soybean

- Objective: To evaluate the effectiveness of thifensulfuron-methyl on broad-leaved weeds in soybean.
- Experimental Design: Randomized Complete Block Design (RCBD) with three replications.
- Locations: Golestan, Ardabil, and West Azarbaijan provinces in Iran (2020).
- Treatments: Thifensulfuron-methyl (15, 30, 45, and 60 g/ha) applied pre-emergence, compared with other herbicides (trifluralin, bentazon, imazethapyr) and a weed-free control.

- Assessments: Weed density was measured 30 days after treatment, and weed dry weight was measured before soybean harvesting. Crop yield and its components were also evaluated.[8]

Mode of Action and Resistance Management

The following diagram illustrates the mode of action of Thifensulfuron-methyl and the rationale behind using combination therapies for resistance management.

[Click to download full resolution via product page](#)

Caption: Herbicide mode of action and resistance management.

Conclusion

Thifensulfuron-methyl is an effective herbicide for the control of broadleaf weeds when used alone, with its efficacy being dose-dependent. However, some weed species may not be adequately controlled at lower application rates. The combination of thifensulfuron-methyl with other herbicides, such as tribenuron-methyl or those with different modes of action, significantly enhances its utility. These combinations broaden the spectrum of controlled weeds and are a key strategy in managing and mitigating the development of herbicide resistance. For optimal results, the choice of using thifensulfuron-methyl alone or in a combination should be based on the specific weed spectrum present, crop type, and local resistance management guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Wholesale POMAIS Herbicide Thifensulfuron Methyl 75% WDG 15% WP factory and suppliers | POMAIS [bigpesticides.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Thifensulfuron-methyl (Ref: DPX M6316) [sitem.herts.ac.uk]
- 5. isws.org.in [isws.org.in]
- 6. awiner.com [awiner.com]
- 7. Selectivity and efficacy of thifensulfuron-methyl with adjuvant and without in control of broadleaf weeds in winter wheat [repository.iuls.ro]
- 8. researcherslinks.com [researcherslinks.com]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 10. fbn.com [fbn.com]
- 11. Herbicide Combination Thifensulfuron-Methyl 20% + Tribenuron-Methyl 30% Wdg - Tribenuron-Methyl and Tribenuron [procrochem.en.made-in-china.com]

- 12. Thifensulfuron-methyl | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]
- 13. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 14. utia.tennessee.edu [utia.tennessee.edu]
- 15. Mixing Dicamba, 2,4-D with Metsulfuron Methyl: A Comprehensive Guide to Broad-Spectrum Weed Control [smagrichem.com]
- 16. ncwss.org [ncwss.org]
- 17. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 18. cdms.net [cdms.net]
- To cite this document: BenchChem. [Efficacy comparison of Thifensulfuron-methyl alone vs. in combination with other herbicides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681301#efficacy-comparison-of-thifensulfuron-methyl-alone-vs-in-combination-with-other-herbicides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com